

# clinical trial results comparing ethyl hydroxybutyrate to placebo

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## Compound of Interest

Compound Name: Ethyl-hydroxybutyrate

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## Absence of Human Clinical Trials for Ethyl Hydroxybutyrate

As of December 2025, a review of available scientific literature reveals no registered or published human clinical trial results comparing ethyl hydroxybutyrate to a placebo. The current body of research is limited to pre-clinical studies. This guide, therefore, presents a comprehensive summary of the most relevant pre-clinical findings from a study investigating the effects of ethyl 3-hydroxybutyrate in a mouse model of cancer cachexia.

## Pre-clinical Efficacy of Ethyl 3-Hydroxybutyrate in a Murine Model of Cancer Cachexia

A notable pre-clinical study explored the therapeutic potential of ethyl 3-hydroxybutyrate (EHB) in mitigating skeletal muscle wasting associated with cancer cachexia. The research demonstrated that the administration of EHB to cachectic mice led to several beneficial outcomes, including the alleviation of cachexia-related symptoms, amelioration of skeletal muscle atrophy, and improved survival rates.<sup>[1][2]</sup>

One of the key findings was that EHB administration significantly increased the levels of 3-hydroxybutyrate (3-HB) in both the serum and gastrocnemius muscle of the mice.<sup>[1][2]</sup> This is significant because 3-HB, a ketone body, is believed to be the primary active metabolite. The study also observed a notable reduction in tumor weight in the mice treated with EHB, suggesting potential anti-tumor effects in addition to its anti-cachectic properties.<sup>[1][2]</sup>

Furthermore, in vitro experiments showed that the addition of 3-HB to C2C12 myotube cultures could attenuate the atrophy induced by the culture supernatant of CT26 cell lines, highlighting its potential to directly counteract the muscle-wasting effects of tumor-derived factors.[\[1\]](#)[\[2\]](#)

## Quantitative Data from Murine Studies

The following tables summarize the key quantitative data from the aforementioned pre-clinical study.

Table 1: Serum and Gastrocnemius 3-Hydroxybutyrate (3-HB) Levels Following a Single Intraperitoneal Injection of EHB in Mice

Time Point	Serum 3-HB Level (Relative to Baseline)	Gastrocnemius 3-HB Level (Relative to Baseline)
5 minutes	5.5-fold increase	Not Reported
10 minutes	Not Reported	10-fold increase
30 minutes	Return to baseline	Not Reported

Data extracted from a study on the effects of EHB in a mouse model of colon cancer cachexia.  
[\[1\]](#)

Table 2: Effects of EHB Administration on Cachectic Mice

Parameter	Observation
Tumor-free body weight	Partially restored
Fat mass	Partially restored
Colon tumor mass	Significantly decreased

Summary of findings from a study investigating EHB in a mouse model of colon cancer cachexia.[\[1\]](#)

## Experimental Protocols

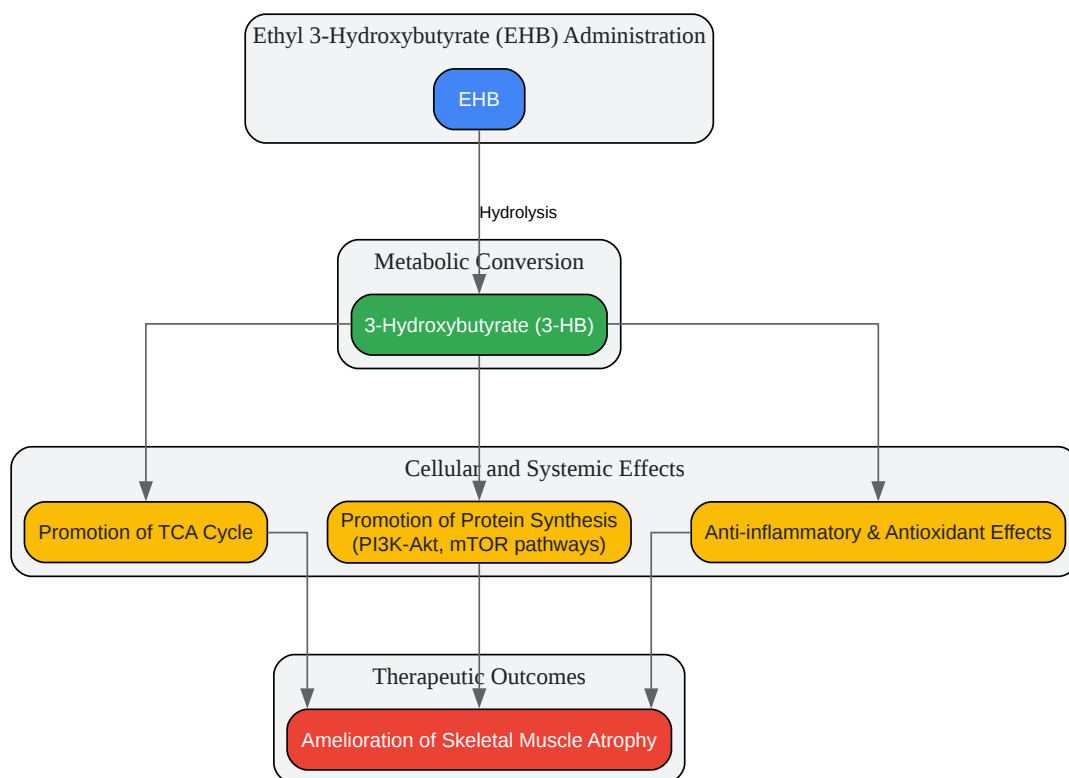
The primary pre-clinical study utilized a mouse model of colon cancer cachexia. A single intraperitoneal injection of EHB was administered to the mice. To assess the metabolic effects, Nuclear Magnetic Resonance (NMR) spectroscopy was employed to measure the levels of 3-HB in the serum and gastrocnemius muscle.<sup>[1]</sup> The study also involved in vitro experiments using C2C12 myotube cultures exposed to the culture supernatant of CT26 cell lines to simulate the muscle-wasting effects of cancer.<sup>[1][2]</sup>

## Proposed Signaling Pathways and Mechanism of Action

Metabolomics analysis from the pre-clinical study suggests that the anti-cachexia effects of EHB administration, through the action of its metabolite 3-HB, can be attributed to three key mechanisms:

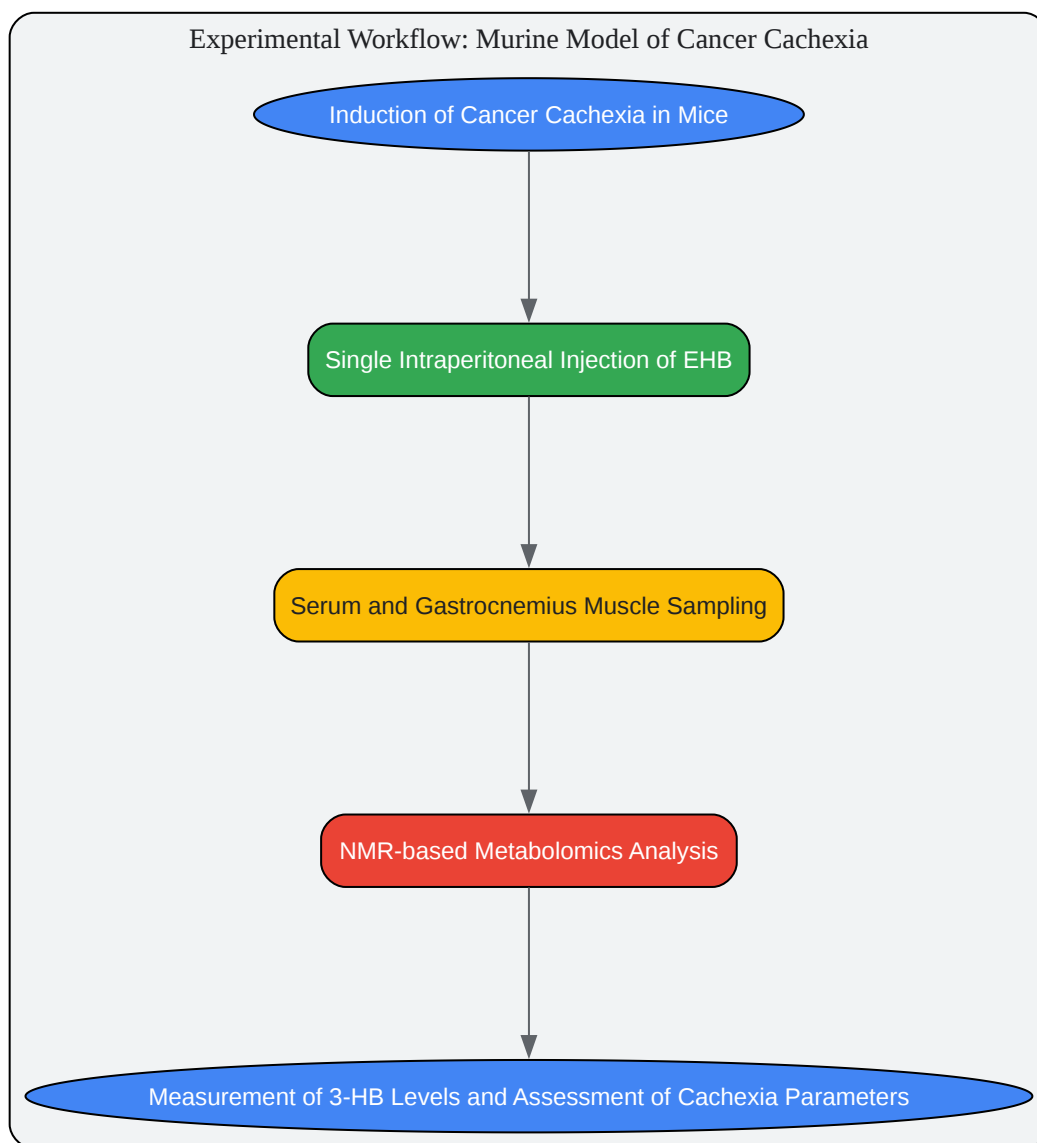
- Promotion of the TCA cycle and attenuation of proteolysis: By providing an alternative energy source, 3-HB may help to spare muscle protein from being broken down for energy.
- Promotion of protein synthesis and improvement of metabolic homeostasis: The study suggests that EHB may counteract the downregulation of protein anabolic signaling pathways, such as the PI3K-Akt pathway and mTOR-dependent protein synthesis, which are typically suppressed in cancer cachexia.<sup>[1]</sup>
- Reduction in inflammation and enhancement of antioxidant capacity: The anti-inflammatory and antioxidant properties of 3-HB may contribute to its protective effects on muscle tissue.<sup>[1]</sup>

Cancer cachexia is characterized by the upregulation of the ubiquitin-proteasome pathway, which leads to the degradation of muscle proteins.<sup>[1]</sup> The administration of EHB appears to counteract these effects.



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Proposed mechanism of action for Ethyl 3-Hydroxybutyrate.



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Experimental workflow for the pre-clinical study.

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## References

- 1. Exploring the Therapeutic Potential of Ethyl 3-Hydroxybutyrate in Alleviating Skeletal Muscle Wasting in Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Therapeutic Potential of Ethyl 3-Hydroxybutyrate in Alleviating Skeletal Muscle Wasting in Cancer Cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
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